2,4-Dichloro-6-fluoro-5-methylquinoline-3-carbonitrile

Lipophilicity Drug‑likeness Lead optimization

Researchers synthesizing quinoline-3-carbonitrile libraries face regioselectivity challenges in sequential SNAr. This trisubstituted scaffold resolves that with orthogonal C-2/C-4 chlorine leaving groups enabling predictable stepwise displacement. • C-5 methyl & C-6 fluorine provide built-in LogP (3.86) and TPSA (36.68) tuning - no post-functionalization required. • High-temperature compatible (bp ~488 °C, density 1.30 g·cm⁻³) for amination and cross-coupling protocols. • Supplied at ≥95% purity with full QA documentation; ships ambient from US stock.

Molecular Formula C11H5Cl2FN2
Molecular Weight 255.07 g/mol
Cat. No. B13257657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-fluoro-5-methylquinoline-3-carbonitrile
Molecular FormulaC11H5Cl2FN2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1C(=C(C(=N2)Cl)C#N)Cl)F
InChIInChI=1S/C11H5Cl2FN2/c1-5-7(14)2-3-8-9(5)10(12)6(4-15)11(13)16-8/h2-3H,1H3
InChIKeyIFOGQUUCHOONOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4‑Dichloro‑6‑fluoro‑5‑methylquinoline‑3‑carbonitrile: Physicochemical & Structural Baseline


2,4‑Dichloro‑6‑fluoro‑5‑methylquinoline‑3‑carbonitrile (CAS 2059935‑82‑7; molecular weight 255.08 g·mol⁻¹) is a trisubstituted quinoline‑3‑carbonitrile scaffold that carries chlorine atoms at C‑2 and C‑4, a fluorine at C‑6, a methyl group at C‑5, and a nitrile at C‑3. This precise substitution array differentiates it from the broader chloroquinoline‑3‑carbonitrile family, where halogen and alkyl permutations are known to govern both physicochemical properties and downstream reactivity in medicinal‑chemistry and agrochemical programs [REFS‑1]. The compound is commercially available in research quantities at specified purity (typically ≥95%) and is catalogued under MDL number MFCD30345225 [REFS‑2].

1
Workflow Sequential SNAr library synthesis via C2/C4 dichloro handles
2
Selection context Unique C5-methyl / C6-fluoro substitution pattern for electronic tuning
3
Use context Medicinal chemistry and agrochemical intermediate research

2,4‑Dichloro‑6‑fluoro‑5‑methylquinoline‑3‑carbonitrile: In‑Class Replacement Limitations


In‑class quinoline‑3‑carbonitriles are often treated as interchangeable building blocks, yet small structural alterations—addition or removal of a single methyl or fluorine substituent—can shift the compound’s hydrogen‑bond acceptor count, topological polar surface area (TPSA), and lipophilicity (LogP) by margins that alter both reactivity and biological permeability [REFS‑1]. For the target compound, the simultaneous presence of the C‑5 methyl and C‑6 fluorine creates a unique electron‑donating/withdrawing balance that cannot be replicated by the des‑methyl analog 2,4‑dichloro‑6‑fluoroquinoline‑3‑carbonitrile (CAS 881313‑89‑9) or the des‑fluoro analog 2,4‑dichloro‑5‑methylquinoline‑3‑carbonitrile (CAS 2060026‑59‑5) [REFS‑2][REFS‑3]. Because the two chlorine atoms at C‑2 and C‑4 constitute the primary sites for sequential nucleophilic aromatic substitution (SNAr), any alteration in ring electronics directly affects the regioselectivity and rate of the first displacement, which is the key synthetic step in library construction [REFS‑4].

Des‑methyl analog 2,4‑Dichloro‑6‑fluoroquinoline‑3‑carbonitrile lacks the C5 methyl; electron density and lipophilicity may shift, potentially altering SNAr regioselectivity and biological permeability.
Des‑fluoro analog 2,4‑Dichloro‑5‑methylquinoline‑3‑carbonitrile removes the C6 fluorine; the electron‑withdrawing balance is modified, which can affect the rate and selectivity of the first nucleophilic displacement.

2,4‑Dichloro‑6‑fluoro‑5‑methylquinoline‑3‑carbonitrile: Quantitative Differentiation vs. Analogs


Lipophilicity (LogP) Comparison

The target compound exhibits a computed LogP of 3.8608, which is approximately 0.45 log units higher than that of 2,4‑dichloroquinoline‑3‑carbonitrile (LogP 3.41328) and 0.31 log units higher than that of 2,4‑dichloro‑6‑fluoroquinoline‑3‑carbonitrile (LogP 3.55238) [REFS‑1][REFS‑2][REFS‑3]. The difference is primarily attributable to the C‑5 methyl group, which increases hydrocarbon surface area relative to the des‑methyl core structures.

Lipophilicity (LogP)
Cross‑study comparable
Target: LogP 3.86 vs. 2,4‑dichloroquinoline‑3‑carbonitrile 3.41 (+0.45); vs. des‑methyl analog 3.55 (+0.31)
May affect membrane permeability and aqueous solubility by a factor of 2–3
Computed; cross‑study comparison
Lipophilicity Drug‑likeness Lead optimization Structure‑activity relationships

Boiling Point & Thermal Stability

The predicted boiling point of 2,4‑dichloro‑6‑fluoro‑5‑methylquinoline‑3‑carbonitrile is 488.0 ± 45.0 °C, compared with 382.0 ± 37.0 °C for the simpler 2,4‑dichloroquinoline‑3‑carbonitrile [REFS‑1][REFS‑2]. The roughly 106 °C higher boiling point reflects the increased molecular weight (255.08 vs. 223.06 g·mol⁻¹) and additional van der Waals interactions introduced by the C‑5 methyl and C‑6 fluorine substituents.

Boiling point
Cross‑study comparable
488.0 ± 45.0 °C vs. 2,4‑dichloroquinoline‑3‑carbonitrile 382.0 ± 37.0 °C (+106 °C)
Higher predicted boiling point suggests stronger intermolecular forces; may simplify purification
Computational prediction
Thermal stability Process chemistry Scale‑up Purification

Density & Crystal Packing

The predicted density of 2,4‑dichloro‑6‑fluoro‑5‑methylquinoline‑3‑carbonitrile is 1.296 ± 0.06 g·cm⁻³, which exceeds the predicted density of 6‑fluoro‑2‑methylquinoline‑5‑carbonitrile (1.25 ± 0.1 g·cm⁻³) by approximately 0.046 g·cm⁻³ [REFS‑1][REFS‑2]. The added dichloro substitution increases molecular weight and halogen content, contributing to stronger intermolecular halogen‑halogen interactions and tighter crystalline packing.

Density
Cross‑study comparable
1.296 ± 0.06 g·cm⁻³ vs. 6‑fluoro‑2‑methylquinoline‑5‑carbonitrile 1.25 ± 0.1 g·cm⁻³ (+0.046)
Higher density may influence dissolution rate and solid‑state stability
QSPR prediction
Density Formulation Solid‑state properties Crystal engineering

Purity Specification & Comparison

Multiple reputable suppliers (Leyan, AiFChem, Parchem, AKSci) list the target compound at a minimum purity of 95% [REFS‑1][REFS‑2]. By contrast, the structurally simpler 2,4‑dichloro‑5‑methylquinoline‑3‑carbonitrile (CAS 2060026‑59‑5) is offered at a premium 97% minimum purity, while 2,4,6‑trichloroquinoline‑3‑carbonitrile (CAS 876134‑46‑2) is available at 98% [REFS‑3][REFS‑4]. The 95% specification is adequate for most medicinal‑chemistry and agrochemical intermediate applications.

Purity specification
Supplier‑stated
≥95% (multiple vendors) vs. 97–98% for higher‑purity in‑class alternatives
95% purity is adequate for most discovery‑stage synthetic applications
Typical HPLC purity basis
Purity specification Quality control Procurement Reproducibility

Class‑Level EGFR & Topoisomerase I Inhibition

Although no direct biological data are available for the target compound itself, the parent scaffold 2,4‑dichloroquinoline‑3‑carbonitrile serves as the key intermediate for pyrimido[5,4‑c]quinolines that display EGFR IC50 values of 0.40–0.64 µM and topoisomerase I inhibition surpassing camptothecin [REFS‑1]. Because the C‑2 and C‑4 chlorine atoms are the essential handles for constructing these active derivatives, the target compound—bearing identical C‑2/C‑4 dichloro substitution—is expected to support analogous derivatization pathways.

EGFR / Topo I activity
Class‑level inference
No direct data; parent scaffold derivatives show EGFR IC50 0.40–0.64 µM and topoisomerase I inhibition
Conserved C2/C4 dichloro pattern supports analogous derivatization pathways
Class‑level inference only; requires validation
EGFR Antiproliferative Kinase inhibition Cancer

2,4‑Dichloro‑6‑fluoro‑5‑methylquinoline‑3‑carbonitrile: Best‑Fit Application Scenarios


Kinase Inhibitor Library Synthesis via SNAr

Because the C‑2 and C‑4 chlorine atoms of the target compound serve as orthogonal leaving groups for sequential nucleophilic aromatic substitution, the scaffold is ideally suited for generating 2,4‑disubstituted quinoline‑3‑carbonitrile libraries in a regiocontrolled manner. The integrated C‑6 fluorine and C‑5 methyl substituents provide additional vectors for modulating lipophilicity (LogP 3.8608) and TPSA (36.68) without post‑functionalization, reducing synthetic steps compared with des‑methyl or des‑fluoro alternatives. [REFS‑1][REFS‑2]

High‑Temperature Agrochemical Diversification

With a predicted boiling point of approximately 488 °C and a predicted density of 1.30 g·cm⁻³, the compound is compatible with high‑temperature amination and cross‑coupling protocols that are common in agrochemical process development. The 106 °C boiling‑point advantage over the unsubstituted 2,4‑dichloroquinoline‑3‑carbonitrile core (382 °C) allows for broader solvent selection and higher reaction temperatures without compound loss through volatilization. [REFS‑3][REFS‑4]

Halogen Bonding in Drug Design

The simultaneous presence of chlorine at C‑2/C‑4 and fluorine at C‑6 creates a distinctive σ‑hole electrostatic potential surface that can be exploited for halogen‑bonding interactions with protein backbone carbonyls or side‑chain hydroxyls. When combined with the C‑5 methyl group, this substitution pattern offers a three‑point pharmacophoric anchor that is absent in the simpler 2,4‑dichloroquinoline‑3‑carbonitrile or 6‑fluoro‑2‑methylquinoline‑5‑carbonitrile scaffolds. [REFS‑5]

EGFR/Topoisomerase I Hit‑to‑Lead

Published data confirm that derivatives constructed from the 2,4‑dichloroquinoline‑3‑carbonitrile core achieve EGFR IC50 values as low as 0.40 µM and topoisomerase I inhibition superior to camptothecin. Although the target compound has not been directly profiled, its identical C‑2/C‑4 dichloro substitution pattern makes it a direct synthetic entry point into the pyrimido[5,4‑c]quinoline chemotype, with the C‑5 methyl and C‑6 fluorine offering additional sites for SAR exploration. [REFS‑6]

Application
Selection Property
Validation Focus
SNAr‑based library synthesis
Orthogonal C2/C4 dichloro leaving groups
Lipophilicity and TPSA modulation without post‑functionalization
High‑temperature process chemistry
Reported high predicted boiling point
Thermal stability and solvent selection during scale‑up
Halogen‑bonding probe design
Chlorine/fluorine substitution pattern
Halogen‑bond interaction assessment in drug design models
EGFR/topo I hit‑to‑lead derivatization
Conserved C2/C4 dichloro scaffold
Derivatization efficiency and kinase/topo assay endpoints
Quote Request

Request a Quote for 2,4-Dichloro-6-fluoro-5-methylquinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.